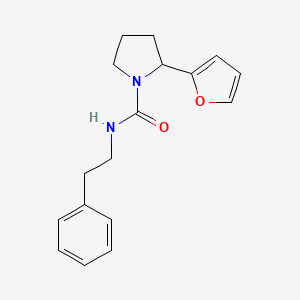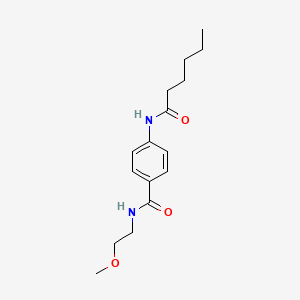![molecular formula C16H9BrN2OS B4674595 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4674595.png)
2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
描述
2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is known for its unique chemical structure and has been synthesized using various methods.
科学研究应用
The unique chemical structure of 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has made it a subject of interest in various scientific research fields. The compound has been studied for its potential applications in drug discovery, material science, and catalysis. In drug discovery, the compound has shown promising results as an anticancer agent and has been studied for its potential use in the treatment of other diseases such as tuberculosis and malaria. In material science, the compound has been studied for its potential use in the development of organic light-emitting diodes and organic solar cells. In catalysis, the compound has been studied for its potential use as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that the compound exerts its biological activity by inhibiting the growth of cancer cells. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism by which the compound induces apoptosis is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, the compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. The compound has also been shown to have a low toxicity profile, making it a safer alternative to other cytotoxic compounds. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is the further investigation of its mechanism of action, which could lead to the development of more effective cancer treatments. Another direction is the development of novel synthetic methods for the compound, which could lead to improved yields and purity. In addition, the compound could be studied for its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, 2-(4-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a unique chemical compound that has potential applications in various scientific research fields. The compound has been synthesized using various methods and has been studied for its potential use in drug discovery, material science, and catalysis. The mechanism of action of the compound is not fully understood, but it has been shown to have cytotoxic effects on cancer cells and anti-inflammatory and antioxidant properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its study.
属性
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLZEKSEHJOOBU-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Br)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-bromophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B4674516.png)
![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(4-butoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B4674525.png)
![2-[(3-allyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]-N-benzylacetamide](/img/structure/B4674533.png)
![ethyl 2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acrylate](/img/structure/B4674543.png)
![methyl 2-[({2-[(2,5-dimethylphenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4674548.png)
![N-(2,4-difluorobenzyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4674562.png)


![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4674589.png)


![N-(3-acetylphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4674610.png)
![N-(3,4-dichlorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4674618.png)
